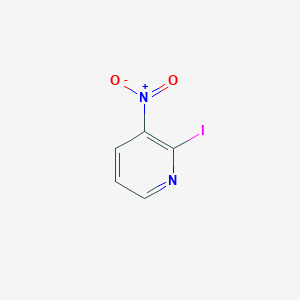

2-Iodo-3-nitropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2-iodo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUAYSMTXILGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433154 | |

| Record name | 2-IODO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209286-96-4 | |

| Record name | 2-IODO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2 Iodo 3 Nitropyridine

Established Synthetic Pathways from Pyridine (B92270) Derivatives

The transformation of substituted pyridines serves as the most common strategy for the synthesis of 2-iodo-3-nitropyridine. Among these, the diazotization of an amino group followed by a Sandmeyer-type reaction is a well-established and frequently utilized method. This approach leverages the commercial availability of aminonitropyridine precursors to introduce the iodo substituent at the desired position.

The conversion of 2-amino-3-nitropyridine (B1266227) to this compound is a key synthetic transformation. This process involves the replacement of the amino group with an iodine atom. The reaction typically proceeds via the formation of a diazonium salt intermediate, which is then subjected to iodination. The efficiency and success of this step are highly dependent on the chosen reagents and reaction conditions, with copper-catalyzed methods being particularly prominent.

A documented method for the synthesis of this compound involves a copper(I)-catalyzed reaction starting from 2-amino-3-nitropyridine. nih.gov This procedure represents a variation of the Sandmeyer reaction, where a copper(I) salt is used to facilitate the substitution of the diazonium group with iodide.

In a specific reported synthesis, 2-amino-3-nitropyridine is treated with potassium nitrate (B79036) (KNO₃), hydroiodic acid (HI), and copper(I) iodide (CuI) in dimethyl sulfoxide (B87167) (DMSO) as a solvent. nih.gov The reaction is conducted at an elevated temperature of 333K (60°C). nih.gov The amino group is converted in situ to a diazonium species, which is subsequently replaced by iodine with the aid of the copper(I) catalyst. This process affords this compound in a good isolated yield. nih.gov The general mechanism for copper(I)-catalyzed reactions of this type is understood to involve an oxidative addition of the diazonium salt to the Cu(I) center, followed by reductive elimination to form the aryl-iodide bond and regenerate the catalyst. mdpi.com

Table 1: Reaction Conditions for Copper(I)-Catalyzed Synthesis of this compound nih.gov

| Parameter | Condition |

|---|---|

| Starting Material | 2-Amino-3-nitropyridine |

| Reagents | Potassium nitrate (KNO₃), Hydroiodic acid (HI), Copper(I) iodide (CuI) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 333 K (60 °C) |

| Isolated Yield | 70% |

The optimization of synthetic protocols is crucial for improving yield, minimizing byproducts, and ensuring scalability. For the copper(I)-catalyzed synthesis of this compound, several parameters can be adjusted to enhance efficiency and purity. The specific conditions reported in the literature, which achieved a 70% isolated yield, represent a successfully applied protocol. nih.gov

Key areas for optimization in such reactions typically include:

Stoichiometry of Reagents: The molar ratios of the amine precursor, the nitrite (B80452) source (e.g., KNO₃), the iodide source (e.g., HI, CuI), and the catalyst are critical. Fine-tuning these ratios can maximize the conversion of the starting material while minimizing the formation of undesired side products, such as phenols or azo compounds.

Temperature Control: The temperature at which the diazotization and subsequent iodination are performed significantly impacts the reaction outcome. Maintaining a specific temperature, such as the 333K used in the documented procedure, is vital for controlling the reaction rate and preventing the decomposition of the thermally sensitive diazonium intermediate. nih.gov

Solvent Choice: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. DMSO was used effectively in the reported synthesis, but other polar aprotic solvents could be screened for potential improvements. nih.gov

Catalyst Loading: The amount of copper(I) iodide catalyst can be varied. While a sufficient amount is needed to ensure a reasonable reaction rate, excessive catalyst loading can increase costs and complicate purification.

Systematic variation of these parameters would be the standard approach to further optimize the synthesis for either laboratory or industrial-scale production, aiming for yields higher than the reported 70% and purity levels that simplify downstream processing. nih.gov

Iodination Protocols Utilizing 2-Amino-3-nitropyridine Precursors

Development of Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally responsible chemical manufacturing, research is increasingly directed towards developing novel and sustainable synthetic routes. For the synthesis of this compound, this involves exploring alternatives to traditional methods that may use hazardous reagents or generate significant waste.

Novel approaches could include the development of direct C-H iodination methods on a suitable pyridine precursor, thereby avoiding the diazotization pathway altogether. While not yet specifically reported for this compound, copper-mediated C-H iodination has been demonstrated for other heterocyclic systems like indoles. rsc.org Such a strategy would improve atom economy by eliminating the need to install and then remove an amino group.

Furthermore, the principles of green chemistry are being applied to devise cleaner synthetic protocols. These include the use of safer solvents, solvent-free reaction conditions, and alternative energy sources to drive reactions. rasayanjournal.co.innih.gov

Implementation of Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. rasayanjournal.co.in Key principles that could be applied include:

Use of Safer Solvents and Reagents: Traditional syntheses often employ hazardous acids and volatile organic solvents. A greener approach would involve substituting these with more benign alternatives. For instance, replacing traditional organic solvents with ionic liquids or water, or designing a process that operates under solvent-free conditions, would be a significant improvement. rasayanjournal.co.in

Catalysis: The use of catalysts, as demonstrated in the copper(I)-mediated synthesis, is a core principle of green chemistry. nih.gov Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. rasayanjournal.co.in

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization, if developed, would offer a higher atom economy than the Sandmeyer-type reaction which generates nitrogen gas and other byproducts.

Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasonication can often reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in

Mechanochemistry: A particularly innovative green approach is the use of mechanical grinding or ball milling to conduct reactions under solvent-free conditions. nih.gov An eco-friendly method for the iodination of pyrimidine (B1678525) derivatives has been developed using solid iodine and a silver salt under mechanical grinding, achieving high yields in short reaction times. nih.gov Applying a similar mechanochemical strategy to a suitable pyridine precursor could represent a significant advancement in the sustainable synthesis of this compound.

By consciously applying these principles, future synthetic routes for this compound can be designed to be not only efficient but also environmentally sustainable.

Crystallographic and Spectroscopic Characterization of 2 Iodo 3 Nitropyridine

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed, three-dimensional information about atomic arrangements, bond lengths, and bond angles within a crystal. mkuniversity.ac.inuq.edu.au For 2-iodo-3-nitropyridine, this analysis has been crucial in determining its precise molecular structure and solid-state conformation. nih.gov Crystals suitable for X-ray analysis were obtained by the slow evaporation of a methanol (B129727) solution. nih.gov

The compound crystallizes in the monoclinic space group P21/n. researchgate.net Detailed crystal data and refinement parameters are presented in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₅H₃IN₂O₂ |

| Formula Weight | 249.99 |

| Temperature | 298 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.0169 (15) |

| b (Å) | 12.313 (2) |

| c (Å) | 8.0999 (15) |

| β (°) | 119.66 (2) |

| Volume (ų) | 694.8 (3) |

| Z | 4 |

| R-factor [F² > 2σ(F²)] | 0.030 |

The single-crystal X-ray diffraction analysis reveals the precise molecular geometry of this compound. nih.gov The bond lengths within the molecule are considered normal and show good agreement with those previously reported for similar structures such as 2,6-diiodopyridine (B1280989) and 2-iodo-3-hydroxypyridine. nih.gov

A key conformational feature is the orientation of the nitro group relative to the pyridine (B92270) ring. The nitro group is tilted by 34.6 (3)° with respect to the plane of the pyridine ring. nih.gov This twisting is a notable deviation from planarity. Additionally, the iodine and nitrogen atoms of the pyridine ring are slightly displaced from the ring's plane, with the iodine atom (I1) displaced by 0.0719 (3) Å on one side and the nitrogen atom (N1) by 0.015 (4) Å on the opposite side. nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C4—H4···N1ⁱ | 0.93 | 2.64 | 3.453 (6) | 146 |

The intermolecular C-H···N hydrogen bonds are the primary drivers of the supramolecular architecture in the crystal of this compound. nih.gov These interactions result in the formation of one-dimensional chains of molecules. nih.govnih.gov This ordered arrangement defines the crystal packing, where the individual molecular units are organized into a repeating, three-dimensional lattice. The elucidation of such supramolecular structures is fundamental to understanding the solid-state properties of the compound. mdpi.com

Comparative Structural Studies with Related Pyridine Derivatives.nih.govnih.gov

The structural characteristics of this compound can be better understood through comparison with related pyridine derivatives. The molecule is isostructural with its chloro-analogue, 2-chloro-3-nitropyridine (B167233). researchgate.net In the chloro derivative, the nitro group is twisted by 38.5 (2)° relative to the pyridine ring, a slightly larger angle than that observed in the iodo compound. researchgate.net This difference is likely due to steric and electronic effects of the different halogen substituents.

Furthermore, the bond lengths in this compound are in good agreement with those reported for 2,6-diiodopyridine and 2-iodo-3-hydroxypyridine, indicating that the core geometry of the iodinated pyridine ring is consistent across these related molecules. nih.gov Such comparative studies are essential for understanding how different functional groups influence the molecular and supramolecular structures of pyridine-based compounds. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

While X-ray diffraction provides a definitive solid-state structure, spectroscopic techniques are vital for confirming the structure and providing information in other states, such as in solution. mkuniversity.ac.in Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are complementary tools for a full structural characterization. mkuniversity.ac.inresearchgate.net

For this compound, ¹H NMR spectroscopy can be used to confirm the proton environment in the molecule. chemicalbook.com IR and Raman spectroscopy would provide information about the vibrational modes of the functional groups present, such as the nitro (NO₂) group and the pyridine ring, which can corroborate the structural data obtained from diffraction methods. researchgate.net

Reactivity Profiles and Synthetic Transformations of 2 Iodo 3 Nitropyridine

Cross-Coupling Reactions at the Iodinated Position

The iodine atom at the 2-position of 2-iodo-3-nitropyridine serves as an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysts are preeminent in facilitating cross-coupling reactions involving aryl halides. The high reactivity of the C-I bond in this compound makes it an ideal substrate for such transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While specific studies detailing extensive Suzuki-Miyaura couplings with this compound are not abundantly available in the public domain, the general principles and conditions for similar substrates, such as other iodo-pyridines and aryl iodides, provide a strong indication of its expected reactivity. frontiersin.orgnih.gov The reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition to the C-I bond of this compound. This is followed by transmetalation with a boronic acid or its ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Entry | Aryl Iodide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | DNA-conjugated Iodobenzene | Phenylboronic acid | Na₂PdCl₄ | sSPhos | K₂CO₃ | H₂O:ACN (4:1) | 37 | Good |

| 2 | Iodobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ | TPPTS | K₂CO₃ | H₂O | 70 | High |

| 3 | 9-Benzyl-6-iodopurine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | Good |

Note: This table represents typical conditions for similar substrates and is for illustrative purposes. Specific yields for this compound would require dedicated experimental investigation.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. scispace.comwikipedia.org This reaction is highly efficient for aryl iodides, including this compound, due to the high reactivity of the C-I bond towards oxidative addition to the palladium(0) center. organic-chemistry.orgsemanticscholar.org The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. organic-chemistry.org

A study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes provides valuable insight into the conditions that would likely be effective for this compound. semanticscholar.org The optimal conditions identified in that study were 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃ as the ligand, 5 mol% CuI as a co-catalyst, and Et₃N as the base in DMF at 100°C. semanticscholar.org Given the higher reactivity of the iodo-substituent, similar or even milder conditions would be expected to yield the corresponding 2-alkynyl-3-nitropyridine derivatives in good to excellent yields.

Table 2: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) |

| Pd(CF₃COO)₂ (2.5 mol%) | PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 3 |

Note: This table is based on the optimization for 2-amino-3-bromopyridines and serves as a strong predictive model for the reactivity of this compound.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction of this compound with various alkenes, such as acrylates or styrenes, would be expected to proceed efficiently to yield the corresponding 2-alkenyl-3-nitropyridines. Typical catalysts include Pd(OAc)₂ or PdCl₂, often with phosphine (B1218219) ligands, and bases like triethylamine (B128534) or potassium carbonate are commonly employed. wikipedia.orgresearchgate.net

The Stille reaction utilizes a palladium catalyst to couple an organic halide with an organostannane (organotin) compound. nrochemistry.comwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the use of mild reaction conditions. nrochemistry.com The coupling of this compound with various organostannanes would provide a direct route to a diverse range of 2-substituted-3-nitropyridines. The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. scribd.com

Table 3: General Conditions for Heck and Stille Reactions

| Reaction | Coupling Partner | Typical Catalyst | Typical Base/Additive | Typical Solvent |

| Heck | Alkene (e.g., methyl acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, NMP |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | LiCl, CuI (additives) | Toluene, THF, DMF |

Note: This table provides a general overview of typical reaction conditions.

Other Transition Metal-Mediated Coupling Processes

While palladium is the most common catalyst for these transformations, other transition metals such as nickel and copper can also mediate cross-coupling reactions. However, for the specific transformations of this compound, palladium-catalyzed methodologies are the most established and widely reported in the scientific literature.

Functional Group Interconversions of the Nitro Moiety

The nitro group at the 3-position of the pyridine (B92270) ring is a versatile functional handle that can be transformed into various other groups, significantly increasing the molecular diversity accessible from this compound.

The most common transformation of the nitro group is its reduction to an amino group . This can be achieved using a variety of reducing agents. For instance, the reduction of 2-chloro-3-nitropyridine (B167233) to 2-chloro-3-aminopyridine has been accomplished using stannous chloride (SnCl₂) or through catalytic hydrogenation with a Pd-Fe/TiO₂ catalyst. google.com Similar conditions are expected to be effective for the reduction of this compound.

Another important reaction of nitropyridines is the Vicarious Nucleophilic Substitution (VNS) . This reaction allows for the formal substitution of a hydrogen atom on the aromatic ring with a nucleophile. organic-chemistry.orgwikipedia.org In the case of 3-nitropyridines, the VNS reaction typically occurs at the position ortho or para to the nitro group. organic-chemistry.org For this compound, this would likely lead to substitution at the 4-position. The reaction involves the addition of a carbanion bearing a leaving group to the electron-deficient pyridine ring, followed by base-induced elimination. nih.gov

Furthermore, oxidative amination of 3-nitropyridines has been reported to occur selectively at the position para to the nitro group. ntnu.no This transformation introduces an amino group onto the pyridine ring, providing another avenue for functionalization.

Reductive Transformations to Amino-Substituted Pyridines

One of the most fundamental transformations of this compound is the reduction of the nitro group to an amino group, yielding 2-iodo-3-aminopyridine. This reaction is a key step in the synthesis of various functionalized pyridine derivatives. The presence of the iodine atom requires careful selection of the reducing agent to achieve chemoselectivity, avoiding the undesired cleavage of the carbon-iodine bond (hydrodeiodination).

A range of reducing agents can be employed for this transformation, with catalytic hydrogenation and metal-based reductions being the most common. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is effective, but can sometimes lead to dehalogenation. commonorganicchemistry.com Raney nickel is often a preferred catalyst in such cases as it is less prone to causing dehalogenation of aromatic halides. commonorganicchemistry.com

Metal-based reductions in acidic media offer a reliable alternative. Reagents such as iron powder in acetic acid, zinc dust, or tin(II) chloride (SnCl₂) in hydrochloric acid are widely used for the reduction of aromatic nitro compounds to their corresponding anilines. commonorganicchemistry.com For instance, the reduction of the analogous 2-chloro-3-nitropyridine to 2-chloro-3-aminopyridine is effectively carried out using stannous chloride. Another approach involves electrochemical reduction, which has been applied to 3-nitropyridine (B142982) derivatives. google.com

The general reaction is as follows:

This compound → 2-Iodo-3-aminopyridine

Below is a table summarizing common reducing agents used for the conversion of aromatic nitro compounds to amines, which are applicable to this compound.

| Reagent/System | Typical Conditions | Selectivity Notes |

| H₂/Raney Nickel | H₂ gas, Ethanol/Methanol (B129727), Room Temp. | Good for substrates with halides (Cl, Br, I); less dehalogenation than Pd/C. commonorganicchemistry.com |

| Iron (Fe) / Acid | Fe powder, Acetic Acid (AcOH) or HCl, Heat | Mild and cost-effective; often shows good chemoselectivity. commonorganicchemistry.com |

| **Tin(II) Chloride (SnCl₂) ** | SnCl₂, conc. HCl, Ethanol, Heat | A classic method for nitro group reduction in the presence of other functional groups. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution, Heat | A useful reagent in aqueous media. |

Reactions Involving the Nitro Group for Diverse Functionalization

Beyond complete reduction to an amine, the nitro group of this compound can undergo other transformations to yield a variety of functional groups. These reactions allow for the introduction of different functionalities at the 3-position of the pyridine ring.

Partial reduction of the nitro group can lead to the formation of intermediate oxidation states, such as nitroso or hydroxylamino derivatives. For example, the reduction of aromatic nitro compounds using zinc metal in the presence of aqueous ammonium (B1175870) chloride typically yields N-arylhydroxylamines. wikipedia.orglibretexts.org Under different conditions, often in alkaline media with specific reducing agents, bimolecular reduction products like azoxy, azo, or hydrazo compounds can be formed from aromatic nitro compounds. nowgonggirlscollege.co.in

The nitro group itself can also act as a leaving group in certain nucleophilic aromatic substitution reactions, although this is less common than the displacement of a halide. Studies on related 2-substituted-3-nitropyridines have shown that the 3-nitro group can be selectively displaced by sulfur nucleophiles under mild conditions. nih.gov This indicates that, depending on the nucleophile and reaction conditions, the nitro group in this compound could potentially be substituted. Furthermore, intramolecular displacement of an ortho-nitro group by a suitable carbanion in the side chain is a known reaction pathway for forming heterocyclic systems. rsc.org

| Transformation | Reagent/Conditions | Product Type |

| Partial Reduction | Zn / NH₄Cl (aq) | N-(2-Iodopyridin-3-yl)hydroxylamine wikipedia.org |

| Displacement | Thiolates (e.g., RS⁻), DMF | 2-Iodo-3-(alkylthio)pyridine nih.gov |

Regioselective and Chemoselective Transformations of the Pyridine Nucleus

Regioselectivity, the preference for a reaction to occur at one position over another, and chemoselectivity, the preference for a reagent to react with one functional group over another, are critical concepts in the synthetic chemistry of this compound. wikipedia.org The distinct electronic nature of the iodo and nitro substituents allows for highly selective transformations.

A prime example of chemoselectivity is the reduction of the nitro group in the presence of the iodine atom, as detailed in section 4.2.1. The nitro group is significantly more susceptible to reduction by common reagents like Fe/HCl or catalytic hydrogenation with Raney Nickel than the carbon-iodine bond is to hydrogenolysis. commonorganicchemistry.com This selective reduction is a cornerstone of its use as a synthetic intermediate.

Regioselectivity is most prominently observed in nucleophilic aromatic substitution (SNAr) reactions (see section 4.4). The electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic attack. The primary sites for this attack are the carbons ortho and para to the nitro group. In this compound, the iodine atom is located at the C2 position (ortho to the nitro group), making this a highly activated site for substitution. Therefore, nucleophiles will regioselectively attack the C2 position, leading to the displacement of the iodide ion. While displacement of the nitro group is also possible, the substitution of the halogen at the activated ortho position is generally the more favored pathway. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyridine ring is inherently electron-deficient, but the presence of a strongly electron-withdrawing nitro group further depletes the electron density of the aromatic system, making it highly susceptible to nucleophilic attack. This activation is the basis for Nucleophilic Aromatic Substitution (SNAr) reactions on this compound. wikipedia.org

The SNAr mechanism is a two-step process:

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the iodine at C2), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. wikipedia.orgdiva-portal.org The negative charge in this intermediate is effectively delocalized by the adjacent nitro group.

Elimination: The leaving group (iodide, I⁻) is expelled, and the aromaticity of the pyridine ring is restored, resulting in the substituted product.

In this compound, the iodine atom at the C2 position is ortho to the activating nitro group, making it an excellent leaving group in SNAr reactions. wikipedia.org A wide variety of nucleophiles can be used to displace the iodo group, including amines, alkoxides, and thiolates, providing a versatile method for introducing diverse substituents at the 2-position. The general order of leaving group ability in SNAr reactions is often F > Cl > Br > I, however, this can be influenced by the specific substrate and reaction conditions. nih.gov

An example of an SNAr reaction is the displacement of iodide by an amine:

This compound + R₂NH → 2-(Dialkylamino)-3-nitropyridine + HI

This pathway is fundamental to building more complex molecular architectures based on the 3-nitropyridine scaffold.

Applications in Advanced Organic Synthesis

Building Block for the Construction of Complex Heterocyclic Systems

2-Iodo-3-nitropyridine is a key precursor for the synthesis of fused bicyclic heteroaromatic compounds, which are prominent scaffolds in medicinal chemistry and materials science. Its ability to undergo sequential and selective transformations makes it an ideal starting material for constructing azaindole and imidazo[4,5-b]pyridine frameworks.

Azaindoles, also known as pyrrolopyridines, are bioisosteres of indoles and represent a privileged scaffold in numerous clinically significant molecules. rsc.org The synthesis of azaindoles often involves the construction of a pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core. This compound serves as an excellent starting point for such transformations.

A common and powerful strategy involves a palladium-catalyzed Sonogashira cross-coupling reaction between a halopyridine and a terminal alkyne. nih.gov While direct examples using this compound require a subsequent reduction step, analogous compounds like 2-amino-3-iodopyridine (B10696) are frequently used to demonstrate the principle. organic-chemistry.org In a typical sequence utilizing the 2-iodo-3-nitro scaffold, the synthesis proceeds via two key steps:

Palladium-Catalyzed Coupling: The iodo group at the C2 position is first coupled with a terminal alkyne under Sonogashira conditions. This reaction forms a C-C bond, attaching the alkyne moiety to the pyridine ring.

Reductive Cyclization: The nitro group at the C3 position is then reduced to an amino group (e.g., using SnCl₂ or catalytic hydrogenation). The resulting 2-alkynyl-3-aminopyridine intermediate undergoes a spontaneous or catalyzed intramolecular cyclization to form the fused pyrrole ring, yielding the 7-azaindole (B17877) core.

This two-step process, combining a cross-coupling reaction with a reductive cyclization, provides a flexible and efficient route to a variety of 2-substituted 7-azaindole derivatives. organic-chemistry.org A patent has also described a method for synthesizing a 6-azaindole (B1212597) derivative starting from 2-chloro-3-nitropyridine (B167233), a close analog, by reacting it with vinyl magnesium bromide followed by cyclization. google.com

| Reaction Step | Description | Key Reagents & Conditions | Reference Compound |

|---|---|---|---|

| Sonogashira Coupling | Forms a C-C bond between the pyridine C2 and a terminal alkyne. | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, base (e.g., Et₃N) | 2-Amino-3-iodo-5-nitropyridine nih.gov |

| Nitro Group Reduction | Converts the nitro group to an amino group, enabling cyclization. | SnCl₂, Fe/HCl, or catalytic hydrogenation (H₂, Pd/C) | General for nitropyridines |

| Intramolecular Cyclization | The amino group attacks the alkyne to form the fused pyrrole ring. | Often spontaneous after reduction; may be promoted by heat or a catalyst. | 2-Amino-3-(alkynyl)pyridines organic-chemistry.org |

The imidazo[4,5-b]pyridine skeleton is another critical pharmacophore, often considered a purine (B94841) analog, and is found in a variety of bioactive compounds. nih.govresearchgate.net The standard approach to this framework involves the cyclization of a pyridine-2,3-diamine derivative with a one-carbon electrophile, such as an aldehyde or a carboxylic acid.

This compound is an ideal precursor for the required pyridine-2,3-diamine intermediate. The synthetic strategy leverages the distinct reactivity of its two functional groups:

Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling: The C2 position, activated by the adjacent nitro group and bearing a good leaving group (iodide), readily undergoes reaction. It can be functionalized via SNAr with various amines to introduce an amino substituent directly. rsc.org Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be employed to form a C-N bond.

Nitro Group Reduction: As in the azaindole synthesis, the nitro group at C3 is subsequently reduced to an amine. This step generates the crucial pyridine-2,3-diamine core.

Condensation and Cyclization: The resulting diamine is then condensed with an aldehyde. The reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization and subsequent aromatization (often through air oxidation) to furnish the final imidazo[4,5-b]pyridine product. nih.gov

This modular approach allows for the introduction of diversity at two key positions: the C2 position of the pyridine ring (from the initial substitution/coupling) and the C2 position of the newly formed imidazole (B134444) ring (from the choice of aldehyde).

Role in Multi-Component and Cascade Reaction Sequences

The distinct and sequential reactivity of the functional groups in this compound makes it highly suitable for use in cascade (or tandem) reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. These processes are highly valued for their efficiency, atom economy, and ability to rapidly build molecular complexity.

The synthesis of both azaindole and imidazo[4,5-b]pyridine frameworks from this compound can be designed as cascade sequences. For instance, the Sonogashira coupling of this compound with an alkyne, followed by in-situ reduction of the nitro group, leads to an intermediate that can spontaneously cyclize to the azaindole. organic-chemistry.org This avoids the need for purification of the potentially unstable 2-alkynyl-3-aminopyridine intermediate.

Similarly, a one-pot, three-step sequence for imidazo[4,5-b]pyridines can be envisioned: 1) SNAr of this compound with an amine, followed by 2) addition of a reducing agent to convert the nitro group, and finally, 3) addition of an aldehyde to trigger the condensation and cyclization, all within the same reaction vessel. Such tandem approaches significantly streamline the synthesis of these important heterocyclic scaffolds.

Development of Highly Functionalized Pyridine Scaffolds

Beyond its use in forming fused ring systems, this compound is a premier platform for creating highly decorated, poly-functionalized pyridine scaffolds. rsc.org Pyridine rings are ubiquitous in pharmaceuticals and agrochemicals, and the ability to precisely control the substitution pattern is critical for tuning a molecule's properties. nih.gov

The compound offers two orthogonal reaction sites:

C2-Iodo Position: This site is ideal for introducing carbon-based or heteroatom substituents through a vast portfolio of palladium-catalyzed cross-coupling reactions. wikipedia.org These include Suzuki-Miyaura (boronic acids), Sonogashira (alkynes), Heck (alkenes), Buchwald-Hartwig (amines, alcohols), and Stille (organostannanes) couplings, allowing for the installation of a wide range of functional groups.

C3-Nitro Position: The strongly electron-withdrawing nitro group activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr), allowing for the displacement of other leaving groups on the ring. wikipedia.org More importantly, the nitro group itself can be reduced to a highly versatile amino group. This amine can then be acylated, alkylated, or transformed into other functional groups via diazotization reactions. In some modern cross-coupling reactions, the nitro group itself can even serve as a leaving group, further expanding its synthetic utility. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Intermediate for the Synthesis of Bioactive Compounds

The strategic placement of the iodo and nitro substituents on the pyridine (B92270) core makes 2-iodo-3-nitropyridine an important intermediate in the creation of complex heterocyclic systems. nih.gov Pyridine-based ring systems are considered a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved N-heterocyclic drugs. mdpi.comnih.gov Nitropyridines, including this compound, are readily available precursors for a wide array of mono- and polynuclear heterocyclic compounds that exhibit diverse biological activities. nih.govdoaj.org

The pyridine nucleus is a core component of many compounds investigated for antimicrobial properties. nih.gov While direct studies on antibacterial agents derived specifically from this compound are not extensively detailed in the provided search results, related iodonitropyridine derivatives are highlighted as key intermediates in synthesizing pharmaceutical agents targeting bacterial infections. chemimpex.comchemimpex.com For instance, 2-Amino-3-iodo-5-nitropyridine and 2-Hydroxy-3-iodo-5-nitropyridine are explicitly mentioned for their role in developing new antibacterial drugs. chemimpex.comchemimpex.com The synthesis of various pyridine derivatives has led to compounds with significant activity against strains like S. aureus, B. subtilis, and E. coli. nih.gov The general class of nitropyrazole compounds, which share the nitro-heterocycle feature, has also yielded potent synthetic antibacterial agents. nih.gov

Table 1: Examples of Pyridine Derivatives with Antibacterial Activity

| Compound Class | Target Bacteria | Notable Activity |

|---|---|---|

| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Activity comparable to standard drugs like fluconazole (B54011) and norfloxacin (B1679917). nih.gov |

| Substituted Mannich bases | B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans | High activity with MIC values ranging from 6.25–12.5 μg mL−1. nih.gov |

| Isonicotinic acid-1-(substituted phenyl)-ethylidene hydrazides | Various bacteria | Some derivatives showed better activity than standard compounds norfloxacin and fluconazole. nih.gov |

Nitropyridines are established precursors in the synthesis of molecules with antitumor activity. nih.govdoaj.org The pyridine scaffold is central to the development of various anticancer agents, including kinase inhibitors. nih.gov Related compounds such as 2-Amino-3-iodo-5-nitropyridine are utilized as intermediates in the synthesis of cancer therapies. chemimpex.com

Derivatives of the pyridine ring, such as pyrido[2,3-d]pyrimidines, have been extensively studied as anticancer agents that target various cellular mechanisms. nih.govnih.gov These compounds have shown inhibitory activity against critical cancer-related targets like tyrosine kinases, cyclin-dependent kinases (CDKs), and EGFR (Epidermal Growth Factor Receptor). nih.govnih.gov For example, Palbociclib, a CDK4/6 inhibitor approved for breast cancer treatment, features a pyrido[2,3-d]pyrimidine (B1209978) core. nih.gov

Table 2: Anticancer Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

| Compound | Cancer Target/Cell Line | Mechanism of Action/Activity |

|---|---|---|

| Palbociclib (61) | CDK4/6 | FDA-approved inhibitor for breast cancer treatment. nih.gov |

| Compound 52 | PDGFR β, EGFR, CDK4/Cyclin D1 | Potent kinase inhibitor. nih.gov |

| 2,4-diaminopyrido[2,3-d]pyrimidine (62) | General | Induces G2/M cell cycle arrest and apoptosis via caspase-3 activation. nih.gov |

| Compound 63 | Prostate (PC-3) and Lung (A-549) cancer cells | IC50 values of 1.54 and 3.36 μM, respectively. nih.gov |

Pyridine derivatives have been investigated for their anti-inflammatory properties. nih.gov Specifically, derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory effects in research models. nih.gov The mechanism of action for some of these compounds is thought to be related to their iron-chelating properties, which can inhibit heme-dependent enzymes like cyclooxygenase (COX) that are crucial to the inflammation pathway. nih.gov The broader class of pyrimidines, often synthesized from pyridine precursors, includes several clinically approved anti-inflammatory drugs and is known to inhibit key inflammatory mediators like prostaglandins (B1171923) (PGE2) and various cytokines. nih.gov

Scaffold for the Rational Design of New Therapeutic Leads

The pyridine ring is one of the most widely used heterocyclic scaffolds in drug design due to its profound influence on pharmacological activity. researchgate.netnih.gov Its presence in a molecule can enhance biochemical potency, improve metabolic stability, and address protein-binding issues. The inherent properties of the pyridine scaffold make it a cornerstone in "scaffold hopping," a strategy used in drug discovery to identify novel core structures while retaining essential pharmacophoric features. niper.gov.in This approach can resolve issues with toxicity or physicochemical properties in a lead compound. The three-dimensional nature of scaffolds like spirocycles, which can be integrated with pyridine motifs, allows for the creation of more complex and specific drug candidates. bldpharm.com

Investigation into Diagnostic Imaging Agent Precursors (for related compounds)

Nitropyridines are mentioned as precursors in the synthesis of radiolabeled compounds used for monitoring and treating pathological conditions. nih.govdoaj.orgresearchgate.net While specific applications of this compound in diagnostic imaging are not detailed, the development of quantitative digital imaging techniques for tissue analysis highlights the need for novel molecular probes. psu.edu The synthesis of radiolabeled heterocycles from nitropyridine intermediates is a key area of research for creating agents for diagnostic purposes, such as in positron emission tomography (PET) or single-photon emission computed tomography (SPECT).

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For pyridine and pyrimidine (B1678525) derivatives, extensive SAR studies have been conducted to optimize their therapeutic effects, be it anti-inflammatory, anticancer, or antimicrobial. nih.govmdpi.com

For instance, in the development of Brd4 bromodomain inhibitors from aristoyagonine (B1246166) derivatives, SAR studies revealed that small substituents (like a hydrogen atom) at specific positions on the core structure were crucial for maintaining high inhibitory activity. mdpi.com Similarly, in a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives designed as anticancer agents, the nature and position of substituents on the core scaffold significantly impacted their inhibitory potency against EGFR. nih.gov The presence of specific functional groups, such as pyrimidine, benzene, and triazine rings linked with C=O, -OCH₃, SO₂, and NH₂ groups, was found to be critical for the inhibitory activity of certain quinazoline (B50416) derivatives against inflammatory enzymes. mdpi.com These studies exemplify how modifications to a core scaffold, which could be derived from this compound, can be systematically explored to develop more potent and selective therapeutic agents.

Applications in Agricultural Chemical Development

Utilization in the Synthesis of Advanced Pesticides

The pyridine (B92270) ring is a core component in numerous synthetic insecticides, including the widely used neonicotinoids. mdpi.com The functional groups of 2-Iodo-3-nitropyridine make it an attractive intermediate for the synthesis of novel insecticidal compounds. researchgate.net Through nucleophilic substitution reactions, the iodine atom can be replaced by various other functional groups, allowing for the creation of a diverse library of pyridine-based derivatives. These derivatives can then be screened for insecticidal activity against a range of agricultural pests.

Research into pyridine derivatives has shown their effectiveness against various pests, including aphids and mites. nih.gov For instance, certain mesoionic pyrido[1,2-α]pyrimidinone derivatives containing a neonicotinoid moiety have demonstrated significant insecticidal properties against Aphis craccivora. mdpi.com The synthesis of such complex molecules often relies on the availability of versatile pyridine-based intermediates.

The development of new insecticides is driven by the need to overcome pest resistance to existing chemicals. The ability to synthesize a wide array of derivatives from starting materials like this compound is crucial in the discovery of new modes of action and more effective pest control agents.

Table 1: Examples of Pyridine-Based Insecticides and Their Target Pests

| Insecticide Class | Example Compound | Target Pests |

|---|---|---|

| Neonicotinoids | Imidacloprid | Aphids, Whiteflies, Termites |

| Thiamethoxam | Aphids, Leafhoppers, Plant bugs | |

| Phenylpyridines | (Various Derivatives) | Mythimna separata, Aphis craccivora |

This table presents examples of insecticide classes that utilize a pyridine core structure, which can be synthesized using pyridine-based intermediates.

Contribution to the Formulation of Effective Herbicides

Similar to its role in pesticide development, this compound is a valuable precursor in the synthesis of herbicides. The pyridine ring is a key structural feature in several classes of herbicides that are vital for weed management in modern agriculture. The reactivity of this compound allows for its use in building the complex molecular architectures required for potent herbicidal activity.

For example, 2-Chloro-3-nitropyridine (B167233), a closely related compound, is used in the synthesis of herbicides. nbinno.com This highlights the utility of the nitropyridine scaffold in developing agrochemicals that can selectively control weeds. Research has shown that certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from 2-chloronicotinic acid, exhibit good herbicidal activity against specific weeds.

The development of new herbicides is essential for managing weed resistance and improving crop yields. The use of versatile intermediates like this compound enables the creation of novel herbicidal compounds with improved efficacy and selectivity.

Table 2: Examples of Pyridine-Based Herbicides and Their Mode of Action

| Herbicide Class | Example Compound | Mode of Action |

|---|---|---|

| Picolinic Acids | Picloram | Auxin mimic |

| Clopyralid | Auxin mimic | |

| Aryloxyphenoxy-propionates | Fluazifop-p-butyl | ACCase inhibitor |

This table showcases herbicide classes containing the pyridine moiety, illustrating the types of active ingredients that can be developed from pyridine-based precursors.

Enhancement of Crop Protection Strategies and Agents

The strategic use of intermediates like this compound is fundamental to the innovation of crop protection agents. nbinno.com The ability to readily modify the structure of this compound allows for the fine-tuning of the biological activity of the resulting agrochemicals. This is a key aspect of developing integrated pest management strategies that rely on a diverse range of effective and selective crop protection products.

The development of next-generation agrochemicals is focused on creating more potent and environmentally conscious solutions. nbinno.com By providing a versatile building block, this compound contributes to the synthesis of compounds that can be more targeted in their action, potentially leading to lower application rates and reduced environmental impact.

Furthermore, the ongoing research into pyridine-based agrochemicals continues to yield new discoveries. researchgate.net The derivatization of pyridine intermediates has led to the identification of compounds with novel modes of action, which is crucial for managing the development of resistance in both pests and weeds. The availability of reliable and high-purity intermediates is therefore essential for the continued advancement of crop protection technologies.

Applications in Materials Science and Engineering

Development of Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function. The development of such materials often relies on the precise control of molecular and supramolecular structures. In the solid state, 2-Iodo-3-nitropyridine molecules are linked by intermolecular C—H⋯N hydrogen-bonding interactions, which result in the formation of one-dimensional chains along the b-axis of the crystal. This self-assembly into ordered supramolecular structures is a key principle in the design of functional materials. The ability to form such well-defined architectures suggests the potential for this compound to be used in the development of materials with anisotropic properties, where the material's characteristics are dependent on the direction of measurement.

The presence of both an iodine atom and a nitro group on the pyridine (B92270) ring offers multiple sites for non-covalent interactions, including halogen bonding and further hydrogen bonding. These interactions can be exploited to create complex, multidimensional supramolecular networks. The controlled assembly of these networks is fundamental to crystal engineering, where the aim is to design and synthesize solid-state structures with desired physical and chemical properties.

Precursor for Polymeric Structures and Advanced Coatings with Enhanced Properties

While specific research on the use of this compound as a direct precursor for polymeric structures is not extensively documented in the reviewed literature, its chemical functionalities suggest its potential in this area. The iodo and nitro groups are reactive sites that can be modified to introduce polymerizable groups or to act as points of attachment to a polymer backbone. For instance, the iodine atom can be replaced through various cross-coupling reactions, allowing for the incorporation of the nitropyridine moiety into a polymer chain.

The synthesis of conductive polymers often involves the polymerization of aromatic and heterocyclic monomers. wikipedia.orgencyclopedia.pubnih.govyoutube.comnih.gov These polymers have applications in areas such as electronics and sensors. youtube.com The electronic properties of the resulting polymer can be tuned by the choice of monomer and any functional groups attached to it. The electron-withdrawing nature of the nitro group in this compound could influence the electronic band structure of a polymer derived from it, potentially leading to materials with specific semiconducting or conducting properties.

In the realm of advanced coatings, polymers are often functionalized to enhance properties such as corrosion resistance, adhesion, and durability. mdpi.commdpi.com The pyridine nitrogen and the reactive sites on the this compound ring could serve as anchor points for grafting onto surfaces or for cross-linking within a coating formulation. For example, epoxy-based nanocomposite coatings are a significant area of research for corrosion protection, and the incorporation of functionalized molecules can improve their performance. mdpi.com

Integration into Sensor Technologies and Devices

The development of chemical sensors is a critical area of materials science, with applications ranging from environmental monitoring to medical diagnostics. Pyridine derivatives have been widely explored as components of fluorescent and electrochemical sensors. mdpi.commdpi.com The pyridine nitrogen can coordinate with metal ions, and this interaction can lead to a change in the photophysical properties of the molecule, forming the basis for a fluorescent sensor. mdpi.com

For instance, pyridine-based fluorescent probes have been developed for the detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of the metal ion to the pyridine nitrogen alters the electronic structure of the molecule, resulting in a detectable change in its fluorescence emission. mdpi.com Similarly, terpyridine-based fluorescent sensors have been investigated for a wide range of applications, including the detection of nitroaromatic compounds. nih.gov Given that this compound contains a pyridine ring, it is plausible that it could be chemically modified to create novel fluorescent sensors. The electron-withdrawing nitro group and the polarizable iodine atom would likely influence the photophysical properties of any such sensor.

In the field of electrochemical sensors, modified electrodes are often used to enhance sensitivity and selectivity. frontiersin.orgnih.govrsc.org Conducting polymers and other functional materials are used to modify the electrode surface. frontiersin.org While direct applications of this compound in this area have not been reported, its potential to be incorporated into conductive polymers or to be attached to electrode surfaces as a recognition element could be explored. For example, electrochemical sensors for the detection of nitrite (B80452) ions have been developed using electrodes modified with conducting polymers and carbon nanotubes. frontiersin.orgrsc.org

Role in Catalytic Systems and Processes

Pyridine and its derivatives are extensively used as ligands in coordination chemistry and catalysis. nih.govnih.govjscimedcentral.comrsc.org The nitrogen atom of the pyridine ring can donate its lone pair of electrons to a metal center, forming a metal-ligand complex. The electronic and steric properties of the pyridine ligand can be tuned by the presence of substituents on the ring, which in turn influences the catalytic activity of the metal complex. nih.gov

The this compound molecule possesses both a coordinating nitrogen atom and two substituents with distinct electronic effects. The nitro group is strongly electron-withdrawing, which would decrease the electron density on the pyridine nitrogen, affecting its coordination to a metal center. The iodine atom is less electronegative than the other halogens and can participate in halogen bonding. These features make this compound a potentially interesting ligand for catalysis.

Computational and Theoretical Studies on 2 Iodo 3 Nitropyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. mpg.descispace.com DFT is a robust method for calculating the electronic structure of atoms, molecules, and solids, aiming to provide a quantitative understanding of material properties from fundamental quantum mechanical laws. mpg.de This approach uses the electron density as the fundamental variable, making it computationally feasible for a wide range of systems. mpg.descispace.com For molecules such as 2-iodo-3-nitropyridine, DFT calculations can elucidate properties that are difficult to measure experimentally. nih.gov

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. DFT calculations provide access to a variety of reactivity descriptors that help in understanding and predicting chemical behavior. youtube.com These descriptors are derived from the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Other important descriptors include Mulliken atomic charges and spin densities, which offer insights into the charge distribution and radical character within the molecule. nih.gov For this compound, these calculations would reveal the electron-withdrawing effects of the nitro group and the iodine atom on the pyridine (B92270) ring, highlighting the most electron-deficient and electron-rich sites.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dedeeporigin.com The MEP surface is typically color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. researchgate.netresearchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and, to a lesser extent, the nitrogen atom of the pyridine ring. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. uni-muenchen.de

Positive Potential (Blue): A significant region of positive potential, known as a σ-hole, would be located on the iodine atom along the extension of the C-I covalent bond. rsc.org This positive region makes the iodine atom an effective halogen bond donor. Another positive region, a π-hole, is anticipated above and below the nitrogen atom of the nitro group. nih.gov

Investigations of Noncovalent Interactions

Noncovalent interactions are critical in determining the supramolecular assembly and crystal engineering of molecular solids. mdpi.com In this compound, a combination of hydrogen bonds, halogen bonds, and π-hole interactions dictates its solid-state architecture.

In the crystal structure of this compound, the molecules are organized through specific intermolecular interactions. The primary hydrogen bonding observed is of the C—H⋯N type. These interactions link adjacent molecules into one-dimensional chains that propagate along the b-axis of the crystal lattice. nih.gov This ordered network is a key factor in the stabilization of the crystalline solid.

| Parameter | Value |

|---|---|

| Empirical Formula | C₅H₃IN₂O₂ |

| Formula Weight | 249.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0169 (15) |

| b (Å) | 12.313 (2) |

| c (Å) | 8.0999 (15) |

| β (°) | 119.66 (2) |

| Volume (ų) | 694.8 (3) |

| Z | 4 |

A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. rsc.org The iodine atom in this compound, being bonded to an electron-withdrawing pyridine ring, possesses a pronounced positive σ-hole, making it a potent halogen bond donor. ju.edu.jo

Theoretical studies on related halopyridine complexes confirm that the iodine atom in a 2-iodopyridine (B156620) framework is an excellent halogen bond donor. ju.edu.jo In the context of this compound, this iodine atom can form strong halogen bonds with Lewis bases, such as the nitro group or pyridine nitrogen of a neighboring molecule. These iodo···nitro or iodo···nitrogen interactions are analogous to those observed in other iodo-nitro compounds and play a significant role in stabilizing the crystal structure. nih.gov

A π-hole is a region of positive electrostatic potential located perpendicular to a planar portion of a molecule, often associated with electron-withdrawing groups like the nitro moiety. rsc.org The nitro group in nitro aromatic compounds is a well-established π-hole donor. nih.govmdpi.com Computational studies show that the nitrogen atom of the nitro group possesses a significant positive electrostatic potential, enabling it to interact attractively with electron-rich sites such as lone pairs or π-electrons. nih.gov

For this compound, the nitro group can engage in π-hole interactions with nucleophilic regions of adjacent molecules. These interactions have been calculated to have energies of approximately -5 kcal mol⁻¹ in similar ligand-protein systems, indicating their significance in molecular recognition and supramolecular assembly. nih.gov The interplay of σ-hole halogen bonding from the iodine and π-hole interactions from the nitro group creates a sophisticated network of noncovalent forces that defines the molecule's solid-state structure. dntb.gov.ua

| Interaction Type | Donor | Acceptor | Structural Role |

|---|---|---|---|

| Hydrogen Bonding | Pyridine C-H | Pyridine Nitrogen | Forms 1D chains in the crystal lattice. nih.gov |

| Halogen Bonding | Iodine Atom (σ-hole) | Lewis bases (e.g., Nitro O, Pyridine N) | Contributes to crystal packing and stability. rsc.orgju.edu.jo |

| Pi-Hole Interaction | Nitro Group Nitrogen (π-hole) | Electron-rich sites (e.g., lone pairs) | Aids in molecular recognition and supramolecular assembly. nih.gov |

Computational Modeling for Reaction Mechanism Elucidation

Computational and theoretical studies have become indispensable tools for elucidating the complex reaction mechanisms of reactive intermediates derived from this compound. While direct computational studies on the reaction mechanisms of this compound itself are not extensively documented, its role as a precursor to highly reactive species, such as pyridynes, has been the subject of in-depth theoretical investigation. These studies provide critical insights into the behavior and reactivity of these transient molecules.

Computational analyses have been particularly insightful in understanding the nucleophilic addition to 2,3-pyridyne. Theoretical models have successfully predicted the regioselectivity of these reactions. For instance, it has been computationally demonstrated that the cumulenic resonance structure of 2,3-pyridyne contributes significantly to its electronic distribution, rendering the C2 position more electrophilic and thus more susceptible to nucleophilic attack. This theoretical prediction has been corroborated by experimental observations, where amines were found to add exclusively at the 2-position.

The geometric and energetic properties of 2,3-pyridyne have also been a focus of computational investigation. Various levels of theory, including B3LYP and MP2, have been employed to calculate the molecule's stability and distorted geometry. These calculations reveal significant angular distortions within the pyridine ring, a direct consequence of the strained triple bond, which in turn influences the aryne's reactivity.

The following table summarizes key computational findings regarding the structure and reactivity of 2,3-pyridyne, an important reactive intermediate formed from precursors like this compound.

| Computational Method | Finding | Implication for Reactivity |

| B3LYP, M06-2X | Exaggerates the difference in bond angles at C2 and C3 in 2,3-pyridyne compared to SF-CCSD. | Highlights the significant distortion and strain in the molecule, influencing its high reactivity. |

| B3LYP | Predicts a large energy of dehydrogenation for the formation of pyridyne from pyridine (~100 kcal/mol). | Indicates the high energy and reactive nature of the pyridyne intermediate. |

| Not Specified | The cumulenic resonance structure (structure B) is favored for 2,3-pyridyne. | Makes the 2-position more susceptible to nucleophilic attack, dictating regioselectivity. |

These computational models provide a foundational understanding of the intrinsic properties of reactive intermediates derived from this compound, thereby elucidating their reaction mechanisms and predicting their chemical behavior with a high degree of accuracy.

Analytical Methodologies for the Characterization and Quantification of 2 Iodo 3 Nitropyridine

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatographic methods are indispensable for separating 2-iodo-3-nitropyridine from reaction mixtures and quantifying its purity. These techniques are foundational for quality control in its synthesis and application.

Gas Chromatography (GC): Gas chromatography is a proven method for the quantitative analysis of this compound. google.comgoogle.com In synthetic procedures, GC has been effectively used to determine the reaction yield. This is typically achieved by using an internal standard, such as decane, which allows for precise quantification of the product against a known reference concentration. google.comgoogle.com

High-Performance Liquid Chromatography (HPLC): While specific validated HPLC methods for this compound are not extensively detailed in the provided literature, reversed-phase HPLC (RP-HPLC) is a standard and highly applicable technique for the purity profiling of nitropyridine derivatives and related nitroaromatic compounds. nih.govptfarm.plresearchgate.net A typical method would involve a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV-Vis spectrophotometer, leveraging the chromophoric nature of the nitroaromatic system.

Flash Chromatography: For purification on a preparative scale, flash chromatography is an effective technique. Following its synthesis, crude this compound can be purified using this method to yield a solid product with high purity. nih.gov

| Technique | Primary Application | Key Details | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Quantitative Analysis | Used to determine reaction yield with an internal standard (e.g., decane). | google.comgoogle.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Profiling & Quantitative Analysis | Applicable for assessing purity and concentration, typically with a C18 column and UV detection. | nih.gov |

| Flash Chromatography | Purification | Employed for isolating the compound from crude reaction mixtures post-synthesis. | nih.gov |

Advanced Spectroscopic Methods for Molecular Identification

Spectroscopic techniques are vital for the unambiguous confirmation of the molecular structure of this compound. Each method provides unique information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: Proton NMR provides precise information about the hydrogen atoms on the pyridine (B92270) ring. For this compound in deuterated chloroform (B151607) (CDCl₃), the proton signals have been reported with the following chemical shifts (δ): 7.76 ppm (triplet, 1H), 8.49 ppm (doublet, 1H), and 8.86 ppm (doublet, 1H). google.comgoogle.com These distinct signals and their coupling patterns confirm the substitution pattern on the pyridine ring.

¹³C-NMR: Carbon-13 NMR spectroscopy complements ¹H-NMR by providing signals for each unique carbon atom in the molecule, allowing for the complete characterization of the carbon skeleton.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. The molecular ion peak would confirm the molecular weight of 249.99 g/mol . nih.gov Common fragmentation pathways for halogenated nitroaromatic compounds include the loss of the nitro group (NO₂) and the halogen atom (I). chemguide.co.ukwikipedia.org

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

N-O stretching vibrations of the nitro group.

C=N and C=C stretching vibrations within the pyridine ring.

C-H stretching and bending vibrations.

A C-I stretching vibration, typically found in the fingerprint region of the spectrum. docbrown.info

| Technique | Observed/Expected Data | Interpretation | Reference |

|---|---|---|---|

| ¹H-NMR (in CDCl₃) | δ 7.76 (t), 8.49 (d), 8.86 (d) | Confirms the electronic environment and positions of protons on the pyridine ring. | google.comgoogle.com |

| Mass Spectrometry (MS) | Molecular Ion (M+) at m/z ≈ 250 | Confirms the molecular weight. Fragmentation patterns reveal structural components. | nih.gov |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-O, C=N, C=C, C-I | Identifies the key functional groups (nitro, pyridine ring, iodo-substituent). | docbrown.info |

Application of X-ray Diffraction in Analytical Contexts

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of this compound in the solid state. nih.gov This technique offers precise measurements of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and chemical reactivity.

The crystal structure of this compound has been determined and reveals that the compound crystallizes in the monoclinic system. nih.gov In the crystal lattice, molecules are linked into one-dimensional chains along the b-axis through intermolecular C—H⋯N hydrogen-bonding interactions. nih.gov The analysis also shows that the nitro group is tilted by 34.6° with respect to the plane of the pyridine ring. nih.gov This detailed structural information is invaluable for computational modeling and for understanding its interactions in a biological or material science context.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₃IN₂O₂ |

| Molecular Weight (Mᵣ) | 249.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0169 (15) |

| b (Å) | 12.313 (2) |

| c (Å) | 8.0999 (15) |

| β (°) | 119.66 (2) |

| Volume (V) (ų) | 694.8 (3) |

| Z (formula units per cell) | 4 |

Environmental Monitoring and Trace Detection of Nitro Compounds

While specific studies on the environmental monitoring of this compound are not prominent, the analytical methodologies developed for other nitroaromatic compounds are directly applicable for its trace detection in environmental matrices like water and soil. nih.gov These compounds are often of interest due to their potential toxicity and persistence. nih.gov

Gas Chromatography-Electron Capture Detection (GC-ECD): This is a highly sensitive method for the detection of halogenated and nitro-containing organic compounds. nih.gov EPA Method 8091, for example, provides standardized GC conditions for detecting nitroaromatics at parts-per-billion (ppb) concentrations in environmental samples. epa.gov The high electronegativity of the nitro and iodo groups in this compound makes it an ideal candidate for analysis by GC-ECD.

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally unstable nitro compounds, LC-MS is a powerful tool for trace analysis in aqueous samples. nih.gov On-line strategies involving sample pre-concentration on a trap column followed by separation and MS detection can achieve detection limits in the picogram-per-milliliter (pg/mL) range for a wide array of nitroaromatics. nih.gov

Fluorescence-Based Sensing: Many electron-deficient nitroaromatic compounds can be detected via fluorescence quenching of electron-rich sensor materials. rsc.org This principle is used to develop highly sensitive and selective sensors for trace detection of explosives and related compounds. This approach could be adapted for the rapid screening of this compound.

| Methodology | Principle | Relevance to this compound | Reference |

|---|---|---|---|

| GC-ECD | Gas chromatography separation with a detector highly sensitive to electronegative groups. | High sensitivity expected due to the presence of both nitro and iodo groups. | nih.govepa.gov |

| LC-MS | Liquid chromatography separation coupled with mass spectrometry for sensitive and selective detection. | Suitable for analyzing trace amounts in water samples with high specificity. | nih.gov |

| Fluorescence Quenching | Detection based on the quenching of a fluorophore's signal upon interaction with the nitro compound. | Potential for rapid, real-time screening and sensor-based detection. | rsc.org |

Future Research Trajectories and Emerging Opportunities for 2 Iodo 3 Nitropyridine

Expanding Synthetic Utility in Asymmetric Synthesis and Chiral Catalyst Development

The development of novel chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis, enabling the stereoselective production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The 2-iodo-3-nitropyridine scaffold presents a promising platform for the design of new chiral ligands and organocatalysts.

Future research efforts are anticipated to focus on leveraging the distinct electronic and steric properties of this compound to create novel catalytic systems. The pyridine (B92270) nitrogen can act as a coordination site for metal centers, while the positions ortho to the nitrogen can be functionalized to introduce chiral auxiliaries. The development of chiral 2,6-bis(oxazolinyl)pyridine (Pybox) ligands has demonstrated the effectiveness of C2-symmetric pyridine-based structures in catalyzing a wide range of asymmetric reactions. nih.gov Similarly, chiral 4-aryl-pyridine-N-oxides have emerged as effective nucleophilic organocatalysts. acs.org

By strategically replacing the iodo or nitro group of this compound with chiral entities, new classes of ligands can be synthesized. These ligands could find application in metal-catalyzed reactions such as asymmetric hydrogenations, cycloadditions, and cross-coupling reactions. Furthermore, the inherent chirality of certain pyridine derivatives themselves can be exploited. For instance, the principles of additive-controlled asymmetric iodocyclization, which allows for the selective synthesis of α- or β-nucleosides, highlight the potential for iodine-containing heterocycles in stereoselective transformations. nih.gov The development of catalysts based on the this compound framework could lead to improved enantioselectivity and reactivity in known transformations and enable entirely new asymmetric reactions. mdpi.com

Table 1: Potential Research Directions in Asymmetric Synthesis

| Research Area | Potential Application of this compound | Desired Outcome |

| Chiral Ligand Synthesis | Serve as a rigid backbone for C2-symmetric ligands by functionalizing positions 4 and 6. | New ligands for transition-metal-catalyzed asymmetric reactions (e.g., Heck, Suzuki couplings). |

| Organocatalyst Development | Derivatization to form chiral pyridine-N-oxides or other nucleophilic catalysts. acs.org | Highly enantioselective acyl transfer reactions and dynamic kinetic resolutions. |

| Asymmetric Iodofunctionalization | Use as a precursor for chiral hypervalent iodine reagents. | Enantioselective introduction of iodine and another functional group across double bonds. nih.gov |

| Catalyst Immobilization | Functionalization for attachment to solid supports (e.g., mesoporous silica). | Recyclable heterogeneous catalysts for sustainable asymmetric synthesis. patsnap.com |

Exploration of Novel Derivatizations for Enhanced Biological Activity

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The nitro group, while sometimes associated with toxicity, is also a key pharmacophore in various antimicrobial and anticancer agents, where its reduction under hypoxic conditions can lead to selective cell death. researchgate.net The combination of a pyridine core, a nitro group, and a synthetically labile iodine atom makes this compound a highly attractive starting material for the synthesis of new biologically active molecules.

Future research will likely involve the systematic derivatization of the this compound core to generate libraries of novel compounds for biological screening. The iodine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, alkyl, and amino substituents. The nitro group can be reduced to an amino group, which can then be further functionalized, or it can be displaced via nucleophilic aromatic substitution (SNAr). nih.govmdpi.com

This synthetic versatility allows for the construction of diverse molecular architectures, including fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which have shown promise as anticancer agents and kinase inhibitors. nih.govnih.gov Derivatives of iodo-quinolines and other related heterocycles have also demonstrated significant antimicrobial activity. mdpi.com By exploring these synthetic routes, researchers can aim to develop new therapeutic agents targeting a range of diseases, from bacterial infections to cancer. nih.govmdpi.com

Table 2: Strategies for Biological Derivatization

| Derivatization Strategy | Target Position | Potential Biological Targets | Representative Compound Classes |

| Suzuki/Sonogashira Coupling | C2 (Iodo position) | Kinases, GPCRs, DNA | Bi-aryl pyridines, Aryl-alkynyl pyridines |

| Buchwald-Hartwig Amination | C2 (Iodo position) | Enzymes, Receptors | N-Aryl-3-nitropyridin-2-amines |

| Nitro Group Reduction & Acylation | C3 (Nitro position) | Various cellular targets | N-(2-substituted-pyridin-3-yl)amides |

| Nucleophilic Aromatic Substitution | C2 or C3 | Antimicrobial, Anticancer | Thioether-pyridines, Fused heterocycles nih.govmdpi.com |